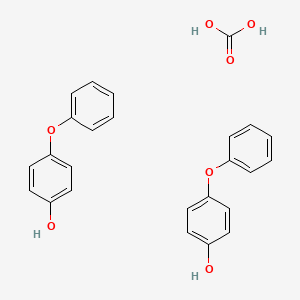

Carbonic acid;4-phenoxyphenol

Description

4-Phenoxyphenol (CAS 831-82-3) is a phenolic compound featuring a phenol moiety substituted with a phenoxy group at the para position (Figure 1). It is widely utilized in chemical synthesis, lignin modeling, and antimicrobial research . Its structure enables diverse interactions, such as hydrogen bonding and cation-π interactions, making it a valuable substrate for studying enzymatic oxidation and ligand-receptor binding .

Figure 1: Structure of 4-phenoxyphenol.

Properties

CAS No. |

104752-05-8 |

|---|---|

Molecular Formula |

C25H22O7 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

carbonic acid;4-phenoxyphenol |

InChI |

InChI=1S/2C12H10O2.CH2O3/c2*13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;2-1(3)4/h2*1-9,13H;(H2,2,3,4) |

InChI Key |

ZHFQRTQBVZAISZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)O.C1=CC=C(C=C1)OC2=CC=C(C=C2)O.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Diazotization and Decomposition: One method involves diazotizing the corresponding anilines and decomposing the diazonium salts formed by boiling with sulfuric acid.

Refluxing with Potassium Hydroxide: Another method includes refluxing potassium hydroxide, phenol, and toluene for dehydration to form a salt, followed by heating and pumping the material into a pipeline reactor in the presence of ultrasonic waves.

Industrial Production Methods: The industrial production of 4-phenoxyphenol typically involves the diazotization of anilines and subsequent decomposition of diazonium salts. This process can be carried out in a semi-continuous or fully continuous manner to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.

Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.

Substitution: Phenols undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Nitro, sulfo, and halogenated phenols.

Scientific Research Applications

Chemistry: 4-phenoxyphenol is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals .

Biology: Phenolic compounds, including 4-phenoxyphenol, are studied for their antioxidant properties and potential to inhibit enzymes like carbonic anhydrases .

Medicine: Research is ongoing into the use of phenolic compounds as inhibitors of carbonic anhydrases, which are involved in various physiological processes and diseases .

Industry: 4-phenoxyphenol is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance .

Mechanism of Action

Molecular Targets and Pathways: 4-phenoxyphenol interacts with carbonic anhydrases, a group of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This interaction can inhibit the enzyme’s activity, affecting processes like pH regulation and ion transport .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key comparisons between 4-phenoxyphenol and related phenolic compounds:

Mechanistic Differences in Oxidation

- 4-Phenoxyphenol: Undergoes proton-coupled electron transfer (PCET) when oxidized by Ni-Cu bis(μ-oxo) complexes, as indicated by a deuterium KIE of 1.66 . This contrasts with 2,4-di-tert-butylphenol, which follows a hydrogen atom transfer (HAT) mechanism (KIE = 4.72) due to steric hindrance from its bulky substituents .

- Enzymatic Oxidation: Tyrosinase cleaves 4-phenoxyphenol’s 4-O-5 bond, producing phenol and 1,4-benzoquinone, which polymerizes into dark precipitates . This reactivity is exploited in lignin degradation studies .

Binding Affinities and Antimicrobial Potential

- AgrA Inhibition: 4-Phenoxyphenol binds to the Staphylococcus aureus AgrA receptor (a quorum-sensing regulator) with a Glide binding energy of -22.191 kcal/mol, comparable to carnosic acid (-22.622 kcal/mol) and superior to 9H-xanthene-9-carboxylic acid (-20.841 kcal/mol) . Key interactions include H-bonds with Arg198/Asn201 and cation-π interactions with Arg233 .

- Synergy with Antibiotics: 4-Phenoxyphenol enhances the efficacy of clindamycin against methicillin-resistant S. aureus (MRSA) by disrupting biofilm formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.